1-(2-Amino-4-chloro-5-methylphenyl)propan-1-one
CAS No.:
Cat. No.: VC17706539
Molecular Formula: C10H12ClNO
Molecular Weight: 197.66 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C10H12ClNO |
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Molecular Weight | 197.66 g/mol |
IUPAC Name | 1-(2-amino-4-chloro-5-methylphenyl)propan-1-one |
Standard InChI | InChI=1S/C10H12ClNO/c1-3-10(13)7-4-6(2)8(11)5-9(7)12/h4-5H,3,12H2,1-2H3 |
Standard InChI Key | KKKDCWMQWWXRQQ-UHFFFAOYSA-N |
Canonical SMILES | CCC(=O)C1=C(C=C(C(=C1)C)Cl)N |
Introduction
Structural and Electronic Characteristics
Molecular Architecture
The core structure of 1-(2-Amino-4-chloro-5-methylphenyl)propan-1-one consists of a phenyl ring substituted with electron-donating (amino, methyl) and electron-withdrawing (chloro) groups. The propan-1-one moiety extends from the aromatic system, introducing a ketone group that enhances polarity and reactivity. Key structural parameters can be extrapolated from analogous compounds:
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Bond lengths: The C=O bond in the ketone group typically measures ~1.21 Å, while aromatic C-C bonds range between 1.38–1.42 Å .
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Dihedral angles: The propanone chain forms a dihedral angle of ~30°–45° with the phenyl plane, as observed in similar aryl ketones .
Table 1: Calculated Molecular Properties
Electronic Effects and Reactivity
The substituents on the phenyl ring create a push-pull electronic environment:
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The amino group at position 2 donates electrons via resonance, activating the ring toward electrophilic substitution.
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The chloro group at position 4 withdraws electrons inductively, deactivating adjacent positions.
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The methyl group at position 5 exerts a steric and mild electron-donating effect, influencing regioselectivity in further reactions.
Density functional theory (DFT) calculations on related quinoline ketones suggest that the HOMO-LUMO gap of 1-(2-Amino-4-chloro-5-methylphenyl)propan-1-one likely falls between 4.5–5.2 eV, indicating moderate chemical reactivity .
Synthesis and Optimization
Friedländer Quinoline Synthesis Adaptation
While no direct synthesis route for this compound is documented, the Friedländer quinoline synthesis—used for analogous ketones—offers a viable pathway :
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Condensation: React 2-amino-4-chloro-5-methylacetophenone with a β-keto ester (e.g., ethyl acetoacetate) in polyphosphoric acid (PPA) at 90–110°C.
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Cyclization: Intramolecular dehydration forms the quinoline backbone, though this step may require modification to preserve the propanone side chain.
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Purification: Recrystallization from dichloromethane or ethanol yields the pure product.
Key Reaction Parameters:
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Catalyst: PPA enhances electrophilic aromatic substitution and cyclization efficiency .
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Byproducts: Minor amounts of regioisomeric quinoline derivatives may form, necessitating chromatographic separation.
Alternative Pathways
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Mannich Reaction: Condensation of 2-amino-4-chloro-5-methylbenzaldehyde with acetone and ammonium chloride could yield the target compound, albeit with lower selectivity.
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Grignard Addition: Reaction of 2-amino-4-chloro-5-methylphenylmagnesium bromide with propionitrile followed by oxidation offers a stepwise route .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
Predicted spectral data based on analogous structures :
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¹H NMR (400 MHz, CDCl₃):
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δ 6.85 (s, 1H, aromatic H-3),
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δ 6.70 (s, 1H, aromatic H-6),
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δ 4.20 (br s, 2H, NH₂),
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δ 2.95 (q, 2H, J = 7.2 Hz, CH₂CO),
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δ 2.40 (s, 3H, Ar-CH₃),
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δ 1.25 (t, 3H, J = 7.2 Hz, CH₂CH₃).
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¹³C NMR (100 MHz, CDCl₃):
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δ 208.5 (C=O),
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δ 145.2–115.4 (aromatic carbons),
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δ 32.1 (CH₂CO),
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δ 21.3 (Ar-CH₃),
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δ 13.8 (CH₂CH₃).
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Vibrational Spectroscopy
Mass Spectrometry
Applications and Industrial Relevance
Pharmaceutical Intermediate
The compound’s structure aligns with bioactive molecules targeting:
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Kinase inhibitors: The planar aromatic system may intercalate ATP-binding pockets .
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Antimicrobial agents: Chlorinated aryl ketones exhibit activity against Gram-positive bacteria.
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Prodrug development: The ketone group can be reduced to a hydroxyl for enhanced solubility.
Materials Science
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